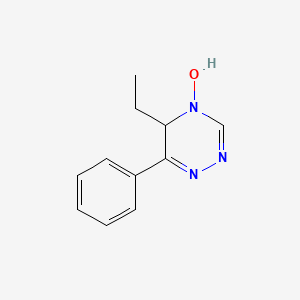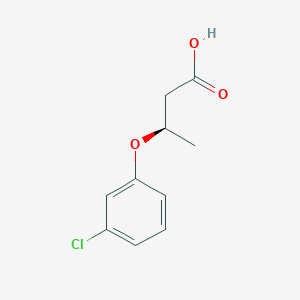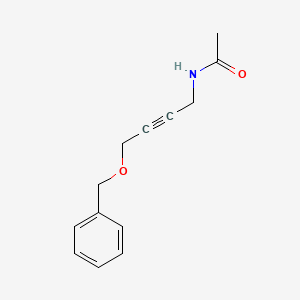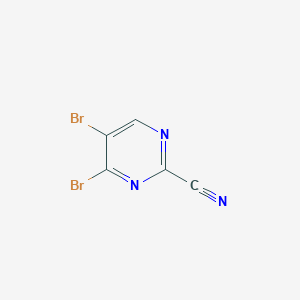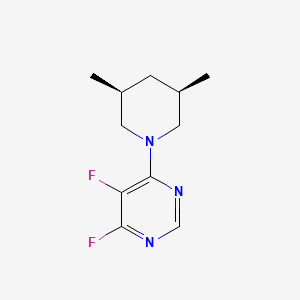
4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields for these reactions can range from 81% to 91% .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions can include various substituted pyrimidines, which may have different biological activities and applications.
Scientific Research Applications
4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine include other substituted pyrimidines and piperidines. Some examples include:
- 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-(®-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-( (2R,5R)-5,7-Dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and applications. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C11H15F2N3 |
|---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]-5,6-difluoropyrimidine |
InChI |
InChI=1S/C11H15F2N3/c1-7-3-8(2)5-16(4-7)11-9(12)10(13)14-6-15-11/h6-8H,3-5H2,1-2H3/t7-,8+ |
InChI Key |
AADDWXPHQWZLJM-OCAPTIKFSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C2=C(C(=NC=N2)F)F)C |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C(=NC=N2)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


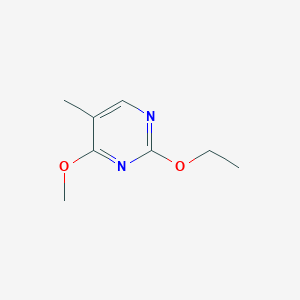
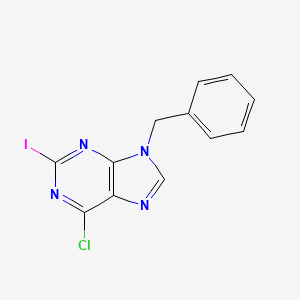
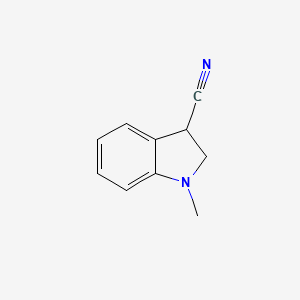
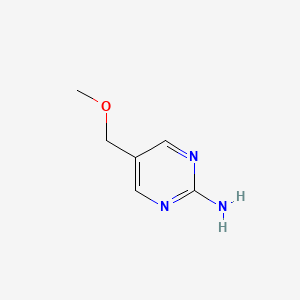

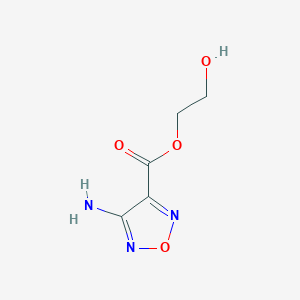
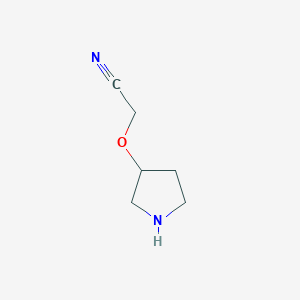
![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)
![4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13099002.png)

